

# Recommended working concentration for BMS-986104 hydrochloride

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## Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282

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## Application Notes and Protocols for BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-986104 hydrochloride** is a selective partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).<sup>[1]</sup> It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P), which then acts on the S1P1 receptor. This receptor plays a critical role in lymphocyte trafficking, making BMS-986104 a compound of interest for the research of autoimmune diseases.<sup>[2][3][4]</sup> Preclinical studies have shown that BMS-986104 demonstrates a differentiated profile in terms of cardiovascular and pulmonary safety compared to other S1P1 receptor modulators, while maintaining efficacy in models of autoimmune disease.<sup>[2][3]</sup>

These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing **BMS-986104 hydrochloride** in their studies.

### Quantitative Data Summary

The in vitro activity of the active phosphate metabolite, BMS-986104-P, has been characterized in various functional assays. The following tables summarize the key quantitative data.

## In Vitro Potency and Efficacy of BMS-986104-Phosphate (BMS-986104-P)

Assay Type	Receptor	Parameter	Value	Efficacy
Radioligand Binding	Human S1P1	EC50	0.23 nM	-
cAMP Inhibition	Human S1P1	EC50	0.03 nM	100% (Full Agonist)
Receptor Internalization	Human S1P1	EC50	0.22 nM	66% (Partial Agonist)
ERK Phosphorylation	Human S1P1	EC50	33 nM	100% (Full Agonist)
GTPyS Binding	Human S1P1	EC50	0.11 nM	81% (Partial Agonist)

Data sourced from preclinical pharmacology studies.[\[2\]](#)

## Recommended In Vivo Dosing

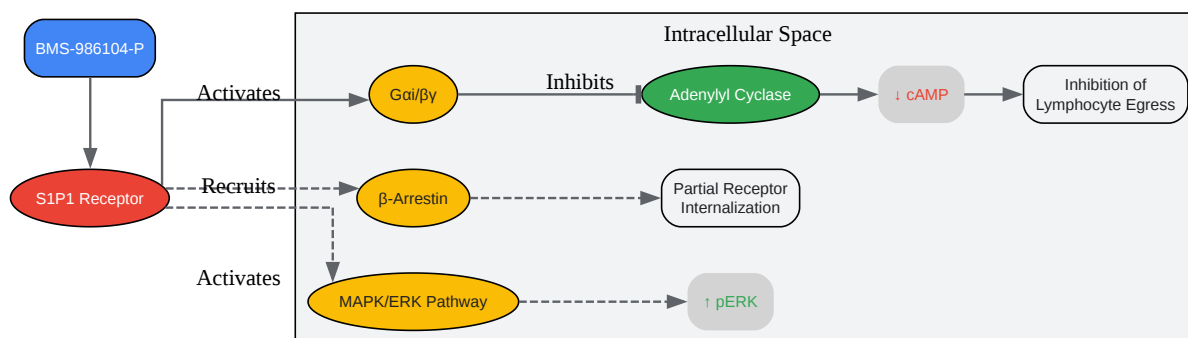
Animal Model	Dosing Regimen	Application
Mouse T-cell Transfer Colitis Model	0.5, 10, and 30 mg/kg, oral administration	Evaluation of efficacy in an autoimmune disease model.
Mouse Lymphocyte Reduction Model	1 mg/kg, oral administration	Assessment of pharmacodynamic effect on lymphocyte counts.

Data sourced from preclinical pharmacology studies.[\[2\]](#)

## Signaling Pathway

BMS-986104-P acts as a partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it primarily activates the G $\alpha$ i signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This

signaling cascade is crucial for regulating lymphocyte egress from secondary lymphoid organs. The compound shows biased agonism, with a more potent effect on the cAMP pathway compared to the  $\beta$ -arrestin recruitment and subsequent receptor internalization, or the ERK phosphorylation pathway.



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S1P1 Receptor Signaling Pathway for BMS-986104-P.

## Experimental Protocols

### In Vitro Assays

#### 1. GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor.

- Principle: In the presence of an agonist, the G $\alpha$  subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [ $^{35}$ S]GTPyS, is used to quantify this exchange.
- Recommended Concentration Range for BMS-986104-P: 0.01 nM to 1  $\mu$ M.
- Protocol:
  - Prepare cell membranes from cells overexpressing the human S1P1 receptor.

- In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, and 10 μM GDP).
- Add serial dilutions of BMS-986104-P.
- Add cell membranes (typically 5-20 μg of protein per well).
- Initiate the reaction by adding [<sup>35</sup>S]GTPγS (final concentration ~0.1 nM).
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity bound to the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine EC<sub>50</sub> and E<sub>max</sub> values.

## 2. cAMP Inhibition Assay

This assay measures the functional consequence of Gα<sub>i</sub> activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

- Principle: Cells are stimulated with forskolin to increase intracellular cAMP levels. The ability of an S1P1 agonist to inhibit this increase is measured.
- Recommended Concentration Range for BMS-986104-P: 0.001 nM to 100 nM.
- Protocol:
  - Plate cells expressing the human S1P1 receptor in a 96-well plate and culture overnight.
  - Pre-incubate the cells with serial dilutions of BMS-986104-P for 15-30 minutes.
  - Stimulate the cells with forskolin (e.g., 10 μM) for 15-30 minutes at 37°C.
  - Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

- Analyze the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

## In Vivo Study

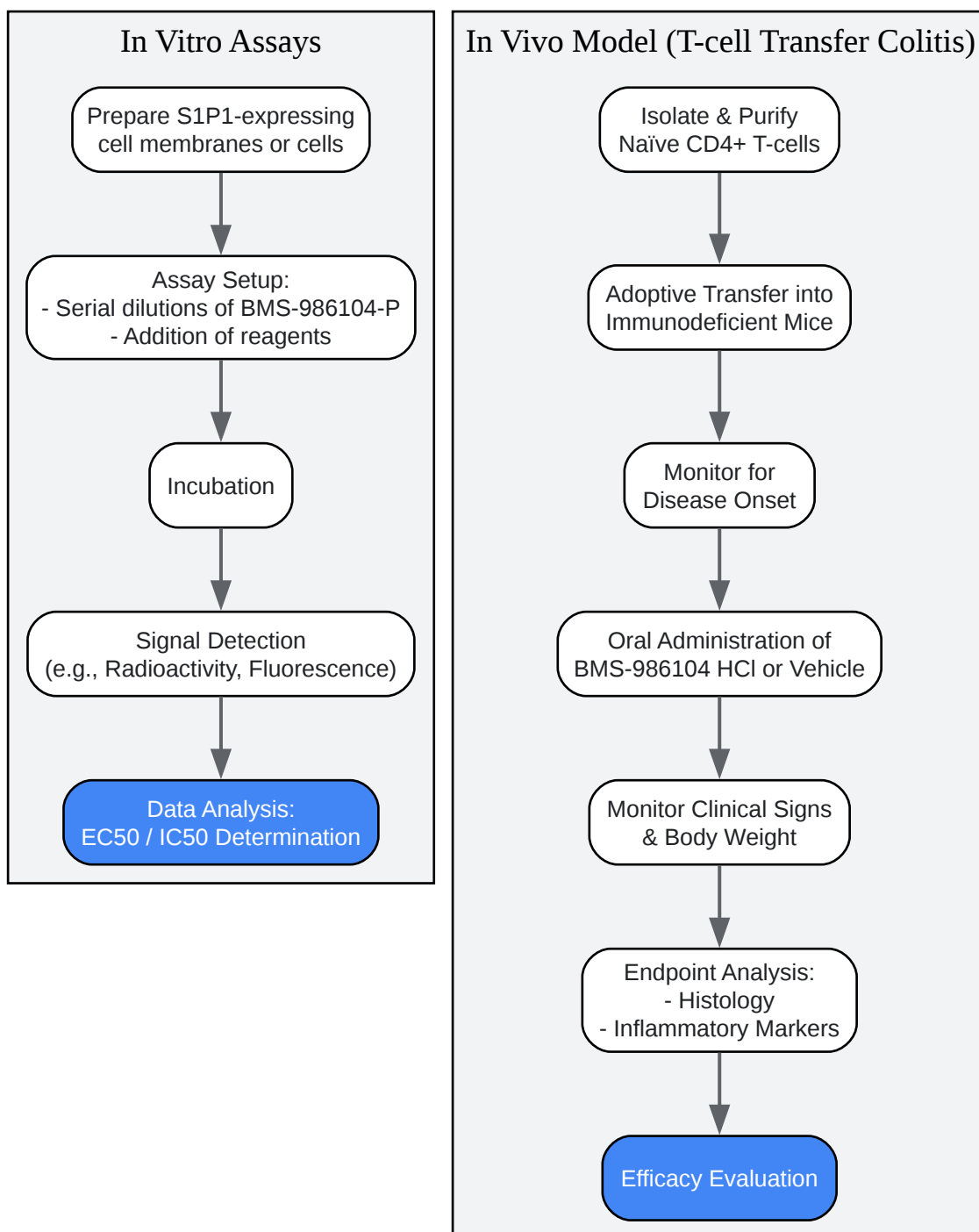
### T-cell Transfer Model of Colitis in Mice

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.

- Principle: Adoptive transfer of naïve CD4<sup>+</sup> T cells (CD4<sup>+</sup>CD45RB<sup>high</sup>) into immunodeficient mice (e.g., RAG1<sup>-/-</sup>) induces colitis, which can be ameliorated by effective immunosuppressive agents.
- Recommended Dosing for **BMS-986104 hydrochloride**: 0.5, 10, and 30 mg/kg, administered orally once daily.
- Protocol:
  - Isolate CD4<sup>+</sup> T cells from the spleens of donor mice.
  - Purify the naïve T cell population (CD45RB<sup>high</sup>) using cell sorting.
  - Inject approximately 4-5 x 10<sup>5</sup> naïve T cells intraperitoneally into recipient immunodeficient mice.
  - Monitor the mice for signs of colitis, such as weight loss and diarrhea, typically starting 2-3 weeks after cell transfer.
  - Initiate treatment with **BMS-986104 hydrochloride** or vehicle control once clinical signs appear.
  - Continue daily oral dosing for the duration of the study (e.g., 3-4 weeks).
  - At the end of the study, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.

- Evaluate treatment efficacy based on changes in body weight, disease activity index, colon length and weight, and histological score.

## Experimental Workflow Visualization



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